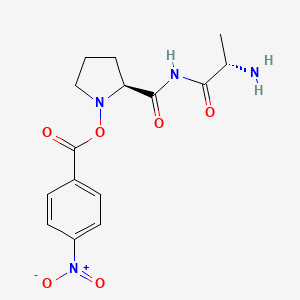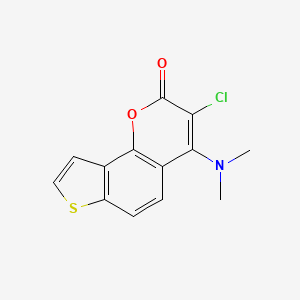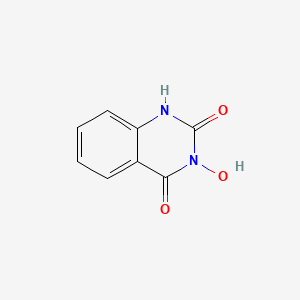
3-hydroxyquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
La 3-hidroxiquinazolina-2,4(1H,3H)-diona es un compuesto heterocíclico con una importancia biológica y farmacéutica significativa. Es conocida por sus propiedades antivirales, particularmente contra la vacuna y el adenovirus . La estructura del compuesto consiste en un anillo de quinazolina con grupos funcionales hidroxilo y diona, lo que lo convierte en un andamio versátil para diversas modificaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 3-hidroxiquinazolina-2,4(1H,3H)-diona generalmente implica el método de cicloadición dipolar 1,3-azida-alquino catalizada por Cu(I) (CuAAC) . Este método permite la construcción de derivados 1,2,3-triazolil del compuesto. Las condiciones de reacción a menudo incluyen el uso de catalizadores de cobre(I) y disolventes apropiados para facilitar el proceso de cicloadición.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la 3-hidroxiquinazolina-2,4(1H,3H)-diona no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando el método CuAAC. La escalabilidad y eficiencia de este método lo hacen adecuado para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-hidroxiquinazolina-2,4(1H,3H)-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinazolina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar el grupo funcional diona, lo que lleva a la formación de derivados hidroxilo o amina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y disolventes para garantizar la formación del producto deseado.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinazolina sustituidos, que pueden exhibir diferentes actividades biológicas dependiendo de la naturaleza de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
La 3-hidroxiquinazolina-2,4(1H,3H)-diona tiene varias aplicaciones de investigación científica:
Química: Sirve como un andamio versátil para la síntesis de diversos compuestos heterocíclicos.
Industria: La versatilidad química del compuesto permite su uso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 3-hidroxiquinazolina-2,4(1H,3H)-diona implica su interacción con enzimas y proteínas virales. El compuesto inhibe la replicación viral al dirigirse a enzimas virales específicas, como la transcriptasa inversa y la integrasa en el caso del VIH . Esta inhibición evita que el virus se replique y se propague, ejerciendo así sus efectos antivirales.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a la 3-hidroxiquinazolina-2,4(1H,3H)-diona incluyen:
Derivados de quinazolinona: Estos compuestos comparten la estructura del anillo de quinazolina y exhiben diversas actividades biológicas.
Derivados de triazolil: Estos compuestos se sintetizan utilizando el método CuAAC y tienen propiedades antivirales similares.
Singularidad
La singularidad de la 3-hidroxiquinazolina-2,4(1H,3H)-diona radica en su actividad antiviral específica contra la vacuna y el adenovirus, que no se observa comúnmente en otros derivados de quinazolina . Además, su capacidad para inhibir múltiples enzimas virales lo convierte en un compuesto valioso para la investigación antiviral y el desarrollo de fármacos .
Propiedades
IUPAC Name |
3-hydroxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSQUATPYDROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277492 | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-43-1 | |
| Record name | 3-Hydroxy-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC2552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives interact with their target and what are the downstream effects?
A: Research suggests that this compound derivatives act as metal ion chelators, potentially targeting the NS5B polymerase of HCV. [] NS5B is an essential enzyme for HCV replication, and inhibiting its activity can disrupt the virus's life cycle. The metal ion chelating properties of these compounds are thought to play a crucial role in this interaction. Studies utilizing thermal shift assays demonstrated that compounds like 21e and 21k increased the melting temperature (Tm) of the NS5B protein, indicating a potential binding interaction. [] Further support for this mechanism comes from molecular docking studies and UV-Vis spectrophotometry, suggesting the binding of these compounds with Mg2+ ions within the NS5B catalytic center. []
Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in relation to their anti-HCV activity?
A: While specific SAR details are not explicitly outlined in the provided abstracts, the research highlights that incorporating novel metal ion chelating structures into this compound derivatives can significantly enhance their anti-HCV activity. [] Compounds like 21h, 21k, and 21t exhibited stronger anti-HCV activity compared to ribavirin, with 21t demonstrating particularly potent activity (EC50 = 2.0 μM). [] This suggests that optimizing the metal-chelating properties of these derivatives is crucial for improving their potency against HCV.
Q3: What analytical methods and techniques have been employed to characterize and study this compound and its derivatives?
A: Several analytical techniques have been used to characterize this compound and its derivatives. Electron-impact mass spectrometry played a crucial role in understanding the fragmentation patterns of these compounds, revealing key insights into their structure. [] Techniques like UV-Vis spectrophotometry have been employed to study the interaction of these compounds with metal ions, particularly in the context of their proposed mechanism of action against HCV NS5B polymerase. [] Additionally, thermal shift assays have been used to assess the binding affinity of these compounds to the NS5B protein, providing further evidence for their potential as antiviral agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)
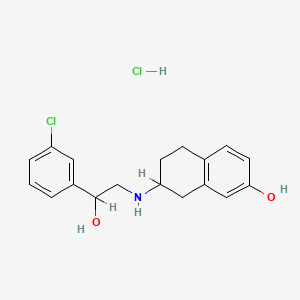
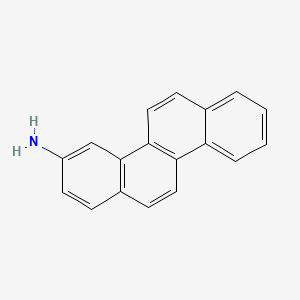
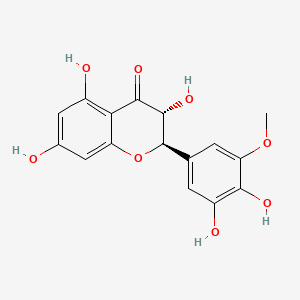
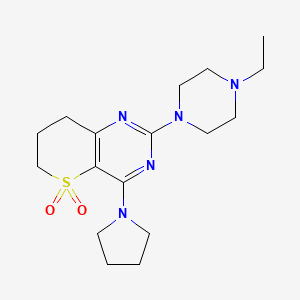
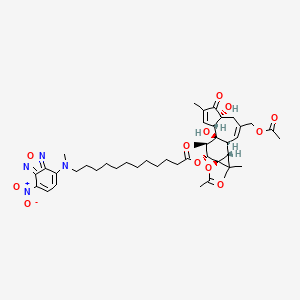
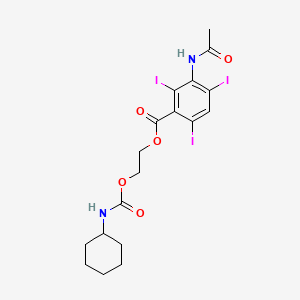
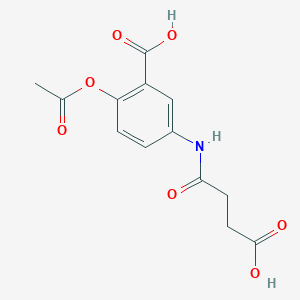
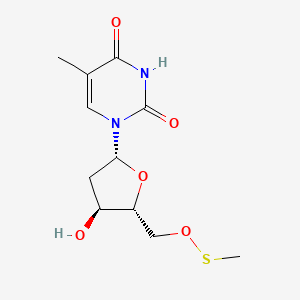
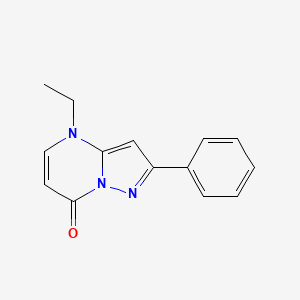
![5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1216783.png)
